Norbornene-NHS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

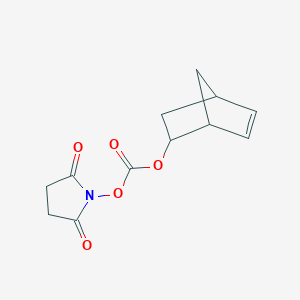

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c14-10-3-4-11(15)13(10)18-12(16)17-9-6-7-1-2-8(9)5-7/h1-2,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPOHRPAWSDIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OC2CC3CC2C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Norbornene-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Norbornene-N-hydroxysuccinimidyl ester (Norbornene-NHS ester) has emerged as a powerful and versatile tool in the field of bioconjugation and drug development. Its unique bifunctional architecture, combining a strained alkene (norbornene) with an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a two-pronged approach to molecular assembly. This allows for the straightforward linkage to proteins and other amine-containing biomolecules, followed by a highly efficient and bioorthogonal "click" reaction with tetrazine-functionalized molecules. This guide provides an in-depth overview of this compound ester, including its chemical properties, reaction mechanisms, and detailed protocols for its application.

Core Properties and Chemical Structure

This compound ester is a chemical reagent that incorporates two key functional groups: the norbornene group, which serves as a dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions, and the NHS ester, which readily reacts with primary amines.[1][2][3] This dual functionality makes it an ideal linker for conjugating biomolecules to other molecules of interest in a specific and controlled manner.[3][4]

The chemical structure of a common variant, 5-Norbornene-2-carboxylate NHS ester, is characterized by a bicyclic norbornene framework linked to an N-hydroxysuccinimide ester via a carboxylate group.

Table 1: Physicochemical Properties of this compound Ester Variants

| Property | 5-Norbornene-2-carboxylate NHS ester | 5-Norbornene-2-acetic acid succinimidyl ester |

| Molecular Formula | C₁₂H₁₃NO₅ | C₁₃H₁₅NO₄ |

| Molecular Weight | 251.24 g/mol | 249.26 g/mol |

| CAS Number | 457630-22-7 / 1888335-48-5 | 1234203-45-2 |

| Appearance | Solid | Solid |

| Storage Temperature | 2-8°C or -20°C | 2-8°C |

| Solubility | Soluble in organic solvents like Chloroform, DMF, and DMSO. | Soluble in organic solvents. |

Note: Multiple CAS numbers may exist for different isomers or preparations of the compound.

Reaction Mechanisms and Kinetics

The utility of this compound ester lies in its two distinct reactive handles, each with its own mechanism and kinetic profile.

Amine Conjugation via NHS Ester

The NHS ester moiety reacts specifically and efficiently with primary aliphatic amines, such as the side chain of lysine residues in proteins and the N-terminus of polypeptides, to form stable amide bonds. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the release of N-hydroxysuccinimide.

The rate of this reaction is highly pH-dependent. The reactive species is the deprotonated primary amine. Therefore, the reaction is typically carried out in buffers with a pH range of 7.2 to 8.5. At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.

Table 2: Hydrolysis Half-life of NHS Esters at Various pH Values

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

Bioorthogonal Ligation via Norbornene-Tetrazine Click Chemistry

The norbornene group participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a 1,2,4,5-tetrazine. This "click" reaction is characterized by its exceptionally fast kinetics, high selectivity, and bioorthogonality, meaning it proceeds efficiently in complex biological media without interfering with native biochemical processes. The reaction is catalyst-free and results in the formation of a stable dihydropyridazine product with the release of nitrogen gas.

The kinetics of the norbornene-tetrazine reaction are significantly faster than many other bioorthogonal reactions, making it ideal for in vivo applications.

Table 3: Second-Order Rate Constants for Norbornene-Tetrazine Reactions

| Reactants | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |

| [¹⁸F]Norbornene derivative and Tetrazine | DMSO | 0.04 |

| Norbornene and various Tetrazines | PBS (pH 7.4) | Varies depending on substituents, but generally fast |

Experimental Protocols

Synthesis of 5-Norbornene-2-carboxylic acid N-hydroxysuccinimide ester

The synthesis of this compound ester typically involves a two-step process: the Diels-Alder reaction to form 5-norbornene-2-carboxylic acid, followed by the activation of the carboxylic acid to the NHS ester.

Protocol:

-

Synthesis of 5-Norbornene-2-carboxylic acid:

-

React cyclopentadiene with acrylic acid via a Diels-Alder reaction. This reaction is known to be endo-selective.

-

The resulting mixture of endo and exo isomers can be used directly or subjected to isomerization conditions to enrich the exo isomer, which can exhibit different reactivity in subsequent polymerization reactions.

-

-

Activation to the NHS ester:

-

Dissolve 5-norbornene-2-carboxylic acid and a slight molar excess (e.g., 1.1 equivalents) of N-hydroxysuccinimide (NHS) in an anhydrous organic solvent (e.g., dichloromethane or ethyl acetate).

-

Cool the solution in an ice bath.

-

Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 1.1 equivalents) to the cooled solution.

-

Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature for 4-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off the urea byproduct (if DCC is used).

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to obtain the 5-Norbornene-2-carboxylic acid NHS ester.

-

General Protocol for Protein Labeling with this compound Ester

This protocol describes the general procedure for conjugating this compound ester to a protein containing accessible primary amines.

Materials:

-

Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at pH 7.2-8.5.

-

This compound ester.

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Quenching buffer (e.g., 1 M Tris-HCl or glycine, pH 8.0).

-

Purification column (e.g., size-exclusion chromatography).

Procedure:

-

Prepare a stock solution of this compound ester (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Add a 10- to 20-fold molar excess of the this compound ester stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

-

Purify the norbornene-functionalized protein from excess reagent and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Determine the degree of labeling (DOL) using spectrophotometric methods or mass spectrometry.

Protocol for Norbornene-Tetrazine Click Reaction

This protocol outlines the ligation of a norbornene-functionalized biomolecule with a tetrazine-labeled molecule.

Materials:

-

Norbornene-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug).

Procedure:

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

-

Add a slight molar excess (e.g., 1.1-2 equivalents) of the tetrazine solution to the solution of the norbornene-functionalized biomolecule.

-

The reaction typically proceeds rapidly at room temperature. The progress of the reaction can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

Incubate for 30 minutes to 2 hours to ensure complete reaction.

-

The resulting conjugate can be used directly or purified if necessary to remove any unreacted tetrazine.

Applications in Research and Drug Development

The unique properties of this compound ester have led to its widespread adoption in various applications:

-

Protein Labeling and Imaging: Site-specific labeling of proteins with fluorescent dyes or other probes for in vitro and in vivo imaging.

-

Drug Delivery: Construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. The stable amide bond ensures that the norbornene handle is securely attached to the targeting moiety, while the bioorthogonal click reaction allows for the attachment of the therapeutic payload under mild conditions.

-

Hydrogel Formation: Crosslinking of polymers to form hydrogels for 3D cell culture and tissue engineering. The mechanical properties of these hydrogels can be precisely tuned.

-

Surface Modification: Immobilization of biomolecules onto surfaces for the development of biosensors and microarrays.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the key chemical transformations and a typical experimental workflow involving this compound ester.

References

- 1. Two Rapid Catalyst-Free Click Reactions for In Vivo Protein Labeling of Genetically Encoded Strained Alkene/Alkyne Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Injectable Click Polypeptide Hydrogels via Tetrazine-Norbornene Chemistry for Localized Cisplatin Release [mdpi.com]

- 3. 5-Norbornene-2-carboxylate NHS ester (CAS:457630-22-7) Versatile Bioconjugation Linker [sigmaaldrich.com]

- 4. Orthogonal click reactions enable the synthesis of ECM-mimetic PEG hydrogels without multi-arm precursors - PMC [pmc.ncbi.nlm.nih.gov]

Norbornene-NHS: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Norbornene-N-hydroxysuccinimidyl ester (Norbornene-NHS) is a bifunctional crosslinking agent that has emerged as a powerful tool in bioconjugation, materials science, and drug development. Its unique chemical architecture, featuring a strained norbornene moiety and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a wide range of applications. The norbornene group participates in rapid and bioorthogonal "click chemistry" reactions, most notably the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazines. Simultaneously, the NHS ester allows for the efficient and specific covalent modification of primary amines present in biomolecules such as proteins, peptides, and oligonucleotides.

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed to effectively utilize this versatile reagent.

Chemical Properties

This compound is a general term for a class of molecules that can have variations in the linker connecting the norbornene and NHS ester moieties. These variations can influence properties such as molecular weight and solubility.

Structure and Identity

The core structure consists of a bicyclo[2.2.1]hept-2-ene (norbornene) ring system linked to an N-hydroxysuccinimide ester. The linkage can be direct or via a spacer arm. The stereochemistry of the substituent on the norbornene ring, being either exo or endo, can significantly impact its reactivity. Generally, the exo isomer is more reactive in cycloaddition reactions due to reduced steric hindrance.

Table 1: Variants of this compound and Their Chemical Identifiers

| Common Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 5-Norbornene-2-carboxylate NHS ester | 2,5-Dioxopyrrolidin-1-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | C₁₂H₁₃NO₄ | 235.24 | 457630-22-7 |

| This compound | 2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate | C₁₂H₁₃NO₅ | 251.24 | 1888335-48-5 |

| 5-Norbornene-2-acetic acid succinimidyl ester | 2,5-Dioxopyrrolidin-1-yl 2-(bicyclo[2.2.1]hept-5-en-2-yl)acetate | C₁₃H₁₅NO₄ | 249.26 | 1234203-45-2 |

Solubility

The solubility of this compound derivatives is a critical parameter for their application in biological systems, which are often aqueous.

Table 2: Solubility of this compound Derivatives

| Solvent | Solubility | Remarks |

| Water | Sparingly soluble | The hydrophobic norbornene moiety limits aqueous solubility. |

| Dimethyl sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions. |

| Dimethylformamide (DMF) | Soluble | Another common solvent for preparing stock solutions. |

| Chloroform | 15 mg / 0.5 mL (for 5-Norbornene-2-carboxylate NHS ester) |

Stability

The stability of the NHS ester is highly dependent on pH and temperature. The ester is susceptible to hydrolysis, which inactivates the amine-reactive functionality.

Table 3: Stability of the NHS Ester Moiety

| Condition | Half-life | Reference |

| pH 7.0, 4°C | 4 - 5 hours | |

| pH 8.6, 4°C | 10 minutes | |

| Storage | Recommended at -20°C in a desiccated environment |

Reactivity and Kinetics

This compound possesses two orthogonal reactive handles, allowing for sequential or one-pot dual-functionalization strategies.

Reaction with Primary Amines

The NHS ester reacts with primary amines, such as the ε-amino group of lysine residues in proteins, to form a stable amide bond. This reaction is highly efficient in the physiological pH range.

Reaction Scheme: NHS Ester with a Primary Amine

Caption: Reaction of this compound with a primary amine.

Table 4: Reaction Kinetics of NHS Esters with Amines

| Reaction | Rate Constant (k) | Conditions |

| NHS ester with primary amine | Varies depending on the specific amine and reaction conditions | Typically rapid at pH 7.2-8.5. |

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition

The strained double bond of the norbornene moiety undergoes a rapid and highly specific cycloaddition reaction with 1,2,4,5-tetrazines. This bioorthogonal reaction is a cornerstone of "click chemistry" and proceeds efficiently under physiological conditions without the need for a catalyst.

Reaction Scheme: Norbornene with Tetrazine

Caption: Inverse-electron-demand Diels-Alder reaction.

Table 5: Reaction Kinetics of Norbornene with Tetrazines

| Reaction | Second-Order Rate Constant (k₂) | Conditions |

| Norbornene with 3-(4-benzylamino)-1,2,4,5-tetrazine | ~2 M⁻¹s⁻¹ | 20 °C in aqueous solution |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol describes a general procedure for conjugating this compound to a protein containing accessible primary amines.

Workflow for Protein Labeling

Caption: Experimental workflow for protein labeling.

Materials:

-

Protein of interest

-

This compound derivative

-

Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column) or dialysis cassette

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. The optimal pH is typically between 7.2 and 8.5.

-

Prepare this compound Stock Solution: Immediately before use, dissolve the this compound derivative in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C. If the attached moiety is light-sensitive, protect the reaction from light.

-

Quenching (Optional): To stop the reaction, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

-

Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

Protocol for Hydrogel Formation via Norbornene-Tetrazine Ligation

This protocol outlines the formation of a hydrogel by reacting a norbornene-functionalized polymer with a tetrazine-functionalized polymer.

Workflow for Hydrogel Formation

Caption: Workflow for norbornene-tetrazine hydrogel formation.

Materials:

-

Norbornene-functionalized polymer (e.g., Norbornene-modified hyaluronic acid)

-

Tetrazine-functionalized polymer (e.g., Tetrazine-modified polyethylene glycol)

-

Phosphate Buffered Saline (PBS) or other suitable buffer

Procedure:

-

Prepare Polymer Solutions: Separately dissolve the norbornene-functionalized and tetrazine-functionalized polymers in the desired buffer to the target concentrations.

-

Initiate Crosslinking: Mix the two polymer solutions. Gelation will begin spontaneously. The gelation time can be tuned by varying the polymer concentrations and the molar ratio of norbornene to tetrazine functional groups.

-

Incubation: Allow the mixture to stand at room temperature. The time required for complete hydrogel formation can range from minutes to hours depending on the specific reactants and their concentrations.

-

Characterization: The resulting hydrogel can be characterized for its mechanical properties (e.g., storage modulus) and swelling behavior.

Applications in Drug Development

The unique properties of this compound make it a valuable tool in various stages of drug development.

Antibody-Drug Conjugates (ADCs)

This compound can be used to attach a norbornene handle to an antibody. This norbornene-modified antibody can then be reacted with a tetrazine-functionalized cytotoxic drug to form an ADC. This "pre-targeting" approach, where the antibody is administered first, followed by the drug, can potentially reduce systemic toxicity.

Workflow for Pre-targeted ADC Therapy

Caption: Pre-targeting strategy for antibody-drug conjugates.

Drug Delivery Systems

This compound is instrumental in the development of advanced drug delivery systems. For instance, it can be used to functionalize nanoparticles or liposomes with norbornene groups. These norbornene-coated carriers can then be targeted to specific tissues or cells by reacting them with tetrazine-labeled targeting ligands (e.g., antibodies, peptides). Furthermore, norbornene-tetrazine chemistry is used to create injectable hydrogels for the localized and sustained release of therapeutic agents.

3D Cell Culture and Tissue Engineering

Hydrogels formed using norbornene-tetrazine chemistry provide a biocompatible and tunable microenvironment for 3D cell culture and tissue engineering applications. The bioorthogonal nature of the crosslinking reaction allows for the encapsulation of cells within the hydrogel matrix without causing cellular damage. The mechanical properties of these hydrogels can be tailored to mimic specific tissue environments, which is crucial for studying cell behavior and for regenerative medicine applications.

Conclusion

This compound is a versatile and powerful reagent that offers a dual-functional platform for a wide range of applications in research and drug development. Its ability to undergo both amine-reactive conjugation and bioorthogonal click chemistry provides a robust toolkit for the precise modification of biomolecules, the construction of complex bioconjugates, and the fabrication of advanced biomaterials. The information and protocols provided in this technical guide are intended to serve as a valuable resource for scientists and researchers seeking to harness the potential of this compound in their work.

mechanism of Norbornene-NHS amine reaction

An In-depth Technical Guide to the Norbornene-NHS Amine Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Among the various chemical strategies available, the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is one of the most robust and widely used methods for forming stable amide bonds.[1][2] The this compound ester is a bifunctional reagent that leverages this reliable chemistry. It possesses an amine-reactive NHS ester for covalent linkage and a strained norbornene alkene, which serves as a versatile handle for bioorthogonal "click chemistry" reactions, particularly with tetrazines.[3][4]

This dual functionality makes this compound esters powerful tools for advanced bioconjugation, enabling applications from the construction of antibody-drug conjugates (ADCs) and fluorescent labeling to the immobilization of enzymes and the development of novel biomaterials.[3] This technical guide provides a detailed overview of the core reaction mechanism, kinetic considerations, quantitative data, and experimental protocols relevant to the this compound amine reaction.

Core Reaction Mechanism

The fundamental reaction between a this compound ester and a biomolecule containing a primary amine (such as the ε-amino group of a lysine residue or the N-terminus) is a nucleophilic acyl substitution. The reaction proceeds in a two-step mechanism under aqueous, slightly alkaline conditions.

-

Nucleophilic Attack: The unprotonated primary amine, acting as a potent nucleophile, attacks the electron-deficient carbonyl carbon of the NHS ester. This forms a transient and unstable tetrahedral intermediate.

-

Amide Bond Formation: The tetrahedral intermediate rapidly collapses. The N-hydroxysuccinimide moiety is an excellent leaving group and is expelled, resulting in the formation of a highly stable and irreversible amide bond.

This reaction is highly selective for primary amines. While secondary reactions with other nucleophilic residues (like tyrosine, serine, or cysteine) can occur, they are generally less efficient and the resulting linkages are less stable than the amide bond.

Caption: The reaction mechanism of this compound ester with a primary amine.

Reaction Kinetics and Critical Parameters

The success of the this compound amine conjugation is critically dependent on managing the competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester.

The Critical Role of pH

The reaction pH is the most important factor influencing the yield. An optimal balance must be struck:

-

Low pH (< 7): Primary amines are predominantly protonated (R-NH₃⁺). In this state, they are no longer nucleophilic, and the aminolysis reaction rate slows dramatically or stops.

-

Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the amine is deprotonated and nucleophilic (R-NH₂), allowing for an efficient reaction. A pH of 8.3-8.5 is often recommended as the ideal balance for efficiency.

-

High pH (> 8.5): The concentration of hydroxide ions (OH⁻) increases, which accelerates the rate of NHS ester hydrolysis. This competing reaction consumes the NHS ester, reducing the overall conjugation yield.

Caption: The influence of pH on reaction components and outcomes.

Quantitative Data: NHS Ester Stability

The stability of the NHS ester is quantified by its half-life—the time it takes for 50% of the ester to be hydrolyzed in an aqueous solution. This parameter is highly dependent on pH and temperature. The data below, compiled for general NHS esters, serves as a critical guide for experimental design.

| pH | Temperature (°C) | Half-life of Hydrolysis | Reference(s) |

| 7.0 | 0 | 4 - 5 hours | |

| 8.0 | 4 | ~1 hour | |

| 8.6 | 4 | 10 minutes |

This table underscores the importance of using freshly prepared NHS ester solutions and proceeding with the conjugation reaction promptly after adding the reagent to the aqueous buffer.

Other Influencing Factors

-

Temperature: Reactions are typically run at room temperature (1-4 hours) or at 4°C (2-12 hours). Lower temperatures decrease the rate of both aminolysis and hydrolysis, which can be advantageous for sensitive proteins or when longer reaction times are needed.

-

Concentration: Higher concentrations of the target protein or biomolecule favor the desired aminolysis reaction over the competing hydrolysis. A protein concentration of 2-10 mg/mL is often recommended.

-

Stoichiometry: A molar excess of the this compound ester (typically 5- to 20-fold) is used to drive the reaction to completion and overcome the effects of hydrolysis. The optimal ratio should be determined empirically for each specific biomolecule.

-

Buffers: Buffers should be free of primary amines. Phosphate, bicarbonate, borate, or HEPES buffers are excellent choices. Avoid Tris (TBS) buffers, as they contain a primary amine and will compete with the target molecule for reaction.

Experimental Protocol: Protein Labeling

This section provides a detailed, generalized protocol for the conjugation of a this compound ester to a protein.

Materials

-

Protein of interest (2-10 mg/mL)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate buffer, pH 8.3-8.5.

-

This compound ester

-

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~7.4.

-

Purification System: Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).

Step-by-Step Methodology

-

Protein Preparation:

-

Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL. If the protein is already in a different buffer (like PBS), exchange it into the Reaction Buffer using a desalting column or dialysis.

-

-

This compound Ester Stock Solution Preparation:

-

Important: Prepare this solution immediately before use. Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Dissolve the this compound ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL or ~10 mM).

-

-

Conjugation Reaction:

-

Calculate the volume of the this compound ester stock solution needed for the desired molar excess (e.g., 10-fold).

-

Add the calculated volume of the ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

-

Quenching the Reaction (Optional but Recommended):

-

To stop the reaction and consume any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per mL of reaction).

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound ester, hydrolyzed ester, and the NHS leaving group by applying the reaction mixture to a size-exclusion desalting column.

-

Elute the purified protein conjugate according to the manufacturer's protocol, typically using a buffer like PBS.

-

Alternatively, purify the conjugate via dialysis against an appropriate buffer.

-

Experimental Workflow Diagram

Caption: A typical experimental workflow for protein labeling.

Conclusion

The this compound amine reaction is a highly efficient and specific method for covalently attaching a bioorthogonal norbornene handle to biomolecules. The success of this conjugation hinges on a fundamental understanding of the underlying nucleophilic acyl substitution mechanism and careful control of key reaction parameters, most notably pH. By maintaining a slightly alkaline environment (pH 7.2-8.5), researchers can maximize the rate of the desired aminolysis while minimizing the competing hydrolysis reaction. The protocols and data presented in this guide provide a robust framework for scientists in research and drug development to successfully implement this powerful bioconjugation technique.

References

An In-depth Technical Guide to Norbornene-NHS Ester Click Chemistry for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of norbornene-N-hydroxysuccinimide (NHS) ester click chemistry, a powerful tool for the precise and efficient labeling and conjugation of biomolecules. We will delve into the core principles, reaction mechanisms, and detailed experimental protocols, with a focus on its application in research and drug development.

Introduction to Norbornene-NHS Ester Click Chemistry

This compound ester is a bifunctional chemical linker that facilitates a two-step bioconjugation strategy. The NHS ester moiety allows for the straightforward labeling of biomolecules containing primary amines, such as proteins and antibodies, through the formation of stable amide bonds. The norbornene group then serves as a reactive handle for subsequent "click" chemistry reactions, enabling the attachment of a wide array of functionalities, including fluorescent dyes, imaging agents, and drug molecules.

The primary and most utilized click reaction for norbornene is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with a tetrazine partner. This bioorthogonal reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst.

While norbornene can also undergo a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , this reaction is significantly slower and less common in the context of norbornene-based bioconjugation compared to the IEDDA reaction. Therefore, this guide will primarily focus on the IEDDA pathway.

The Two-Step Bioconjugation Workflow

The general strategy for using this compound esters in bioconjugation involves two key steps:

-

Amine Labeling: A biomolecule of interest (e.g., a monoclonal antibody) is reacted with a this compound ester. The NHS ester selectively reacts with primary amines (e.g., lysine residues and the N-terminus) on the biomolecule to form a stable amide linkage, thereby introducing the norbornene moiety.

-

Click Reaction: The norbornene-modified biomolecule is then reacted with a molecule of interest that has been functionalized with a tetrazine. The IEDDA reaction proceeds rapidly and specifically, resulting in the desired conjugate.

Core Reaction Mechanisms

NHS Ester-Amine Coupling

The first step, the reaction between the NHS ester and a primary amine, is a well-established and efficient method for bioconjugation. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. This reaction is typically carried out in a buffer with a pH between 7.2 and 8.5 to ensure the primary amines are sufficiently deprotonated and nucleophilic.[1]

References

An In-depth Technical Guide to Norbornene-NHS: A Versatile Tool for Bioconjugation and Biomaterial Synthesis

This technical guide provides a comprehensive overview of Norbornene-N-hydroxysuccinimide (Norbornene-NHS), a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. The unique molecular structure of this compound, featuring both a strained alkene (norbornene) and an amine-reactive N-hydroxysuccinimide (NHS) ester, enables a diverse range of applications in bioconjugation, biomaterial fabrication, and advanced drug delivery systems.

Core Properties and Identification

This compound is a chemical reagent that plays a significant role in bioconjugation chemistry. While several derivatives exist, the most commonly referenced compound is detailed below. It is crucial to verify the specific isomer and its corresponding CAS number for experimental accuracy.

| Property | Value |

| Chemical Name | 2-bicyclo[2.2.1]hept-5-enyl (2,5-dioxopyrrolidin-1-yl) carbonate |

| CAS Number | 1888335-48-5 |

| Molecular Formula | C₁₂H₁₃NO₅ |

| Molecular Weight | 251.24 g/mol |

| Appearance | Typically a solid or viscous liquid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Storage | 2-8°C, sealed from moisture |

Dual-Functionality: A Gateway to Advanced Bioconjugation

The utility of this compound stems from its two distinct reactive moieties, which can be addressed in a sequential or orthogonal manner. This dual-functionality allows for the precise and stable linkage of diverse molecular entities.

Amine-Reactive NHS Ester

The N-hydroxysuccinimide ester is a well-established functional group for the modification of primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[1][2][3] The reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond.[4] This reaction is highly efficient under mild basic conditions (pH 7.2-8.5).[5]

Norbornene Moiety for Bioorthogonal Chemistry

The norbornene group is a strained alkene that serves as a versatile handle for bioorthogonal "click" chemistry reactions. This allows for highly specific and efficient conjugation in complex biological environments without interference from native functional groups. Two primary reaction schemes involving the norbornene group are:

-

Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition: Norbornene reacts rapidly with tetrazine derivatives in a catalyst-free cycloaddition. This reaction is known for its exceptionally fast kinetics and bioorthogonality, making it ideal for in vivo imaging and cell labeling applications.

-

Thiol-Ene Reaction: In the presence of a photoinitiator and light (typically UV), the norbornene group can react with thiol-containing molecules to form stable thioether linkages. This reaction is extensively used in the formation of hydrogels for tissue engineering and 3D cell culture, as it allows for spatiotemporal control over crosslinking.

Key Applications in Research and Drug Development

The unique chemical properties of this compound have led to its adoption in a variety of advanced applications:

-

Protein and Antibody Labeling: The NHS ester functionality allows for the straightforward attachment of the norbornene handle to proteins and antibodies. These norbornene-modified biomolecules can then be used in downstream applications, such as fluorescent labeling for imaging or immobilization onto surfaces.

-

Hydrogel Formation: Norbornene-functionalized polymers, such as gelatin (GelNB) or hyaluronic acid (NorHA), can be synthesized using this compound or related reagents. These functionalized biopolymers can then be crosslinked via the thiol-ene reaction to form hydrogels with tunable mechanical properties for applications in tissue engineering and regenerative medicine.

-

Drug Delivery Systems: The precise control over conjugation afforded by this compound is valuable in the construction of sophisticated drug delivery vehicles. For example, a therapeutic protein can be modified with this compound, and the resulting norbornene-tagged protein can then be attached to a tetrazine-functionalized nanoparticle or liposome.

-

Cellular and in vivo Imaging: The rapid and bioorthogonal nature of the norbornene-tetrazine reaction is leveraged for labeling and tracking cells. For instance, cells can be metabolically engineered to express norbornene groups on their surface, which can then be targeted with a tetrazine-linked fluorescent probe for highly specific imaging.

Experimental Protocols

The following are generalized protocols for common applications of this compound. Optimization may be required for specific molecules and experimental systems.

Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

-

Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.

-

Purify the norbornene-labeled protein from excess reagent and byproducts using a size-exclusion chromatography column.

Formation of a Norbornene-Functionalized Hydrogel via Thiol-Ene Photocrosslinking

This protocol provides a general workflow for creating a hydrogel from a norbornene-functionalized polymer and a thiol-containing crosslinker.

Materials:

-

Norbornene-functionalized polymer (e.g., Norbornene-Hyaluronic Acid)

-

Dithiol crosslinker (e.g., dithiothreitol - DTT)

-

Photoinitiator (e.g., LAP, Irgacure 2959)

-

Cell culture medium or PBS for dissolving components

-

UV light source (365 nm)

Procedure:

-

Dissolve the norbornene-functionalized polymer and the photoinitiator in cell culture medium or PBS to the desired concentrations.

-

Dissolve the dithiol crosslinker in a separate solution.

-

To initiate gelation, mix the polymer solution with the crosslinker solution.

-

Expose the mixture to UV light for a specified time (typically 1-10 minutes) to induce crosslinking. The gel will form during this time. The mechanical properties of the hydrogel can be tuned by varying the polymer concentration, crosslinker ratio, and UV exposure time.

Visualizing the Chemistry: Workflows and Reactions

To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict key reaction schemes and experimental workflows.

References

The Principle of Norbornene Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research and therapeutic development, the ability to selectively and efficiently modify biomolecules is paramount. Norbornene bioconjugation has emerged as a powerful tool in this domain, offering a unique combination of rapid, specific, and bioorthogonal reactivity. This technical guide provides a comprehensive overview of the core principles of norbornene bioconjugation, with a particular focus on the widely employed inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This guide is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also practical experimental protocols and quantitative data to facilitate the application of this versatile chemistry in their work.

Core Principle: The Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction

The cornerstone of norbornene bioconjugation is the [4+2] cycloaddition reaction between a norbornene derivative (the dienophile) and a 1,2,4,5-tetrazine derivative (the diene). This reaction is classified as an inverse-electron-demand Diels-Alder (iEDDA) reaction, a type of "click chemistry" reaction known for its high efficiency and selectivity.[1][2]

The key features that make the norbornene-tetrazine ligation particularly suitable for bioconjugation are:

-

Bioorthogonality: Neither norbornene nor tetrazine moieties are naturally present in biological systems. This ensures that the reaction proceeds with high specificity, minimizing off-target reactions with endogenous functional groups.[1][2]

-

Rapid Kinetics: The reaction is exceptionally fast, with second-order rate constants in the range of 1.6 to 1.9 M⁻¹s⁻¹ in aqueous buffers and even in the presence of fetal bovine serum (FBS).[1] This rapid kinetics allows for efficient labeling at low concentrations of reactants.

-

Catalyst-Free: The reaction proceeds efficiently under physiological conditions (temperature, pH, and aqueous environment) without the need for a catalyst, which can often be toxic to biological systems.

-

Irreversible Reaction: The cycloaddition is followed by a retro-Diels-Alder reaction that releases dinitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyrazine product. This irreversibility ensures the formation of a stable covalent bond.

-

Tunable Reactivity: The reaction rate can be tuned by modifying the substituents on both the norbornene and the tetrazine, allowing for controlled and staged labeling experiments.

Quantitative Data on Norbornene-Tetrazine Ligation

The efficiency of the norbornene-tetrazine iEDDA reaction has been quantified in various studies. The following tables summarize key kinetic and yield data to provide a comparative overview for experimental design.

| Reactants | Solvent/Medium | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| Tetrazine & Norbornene | Aqueous Buffer | 1.9 | |

| Tetrazine & Norbornene | Fetal Bovine Serum (FBS) | 1.6 | |

| 3,6-dipyridin-2-yl-1,2,4,5-tetrazine & Norbornene | 50% MeOH/PBS (pH 7.4) | 1.4 | |

| [¹⁸F]NFB & Tetrazine | DMSO | 0.04 |

Table 1: Reaction Kinetics of Norbornene-Tetrazine Cycloaddition. This table provides a summary of the second-order rate constants for the iEDDA reaction between various norbornene and tetrazine derivatives under different conditions.

| Biomolecule Labeled | Labeling Reagent | Yield | Notes | Reference |

| Quantum Dots (QDs) | Alexa-BAT | Saturation at ~16 dyes/QD | Achieved with 100x excess of Alexa-BAT | |

| sgRNA (102-nt) | Norbornene moieties | Tolerates up to 8 NB moieties | Retains almost full activity in CRISPR/Cas9 system | |

| Polymer Conjugation | PS-Nb & PEG-Tz | >90% conversion after 55-60 hours | 1:1 molar ratio of functionalities at 80°C in DMF | |

| Protein (in vitro) | Tetrazine-dye conjugates | >95% labeling fidelity | Genetically encoded norbornene amino acid |

Table 2: Yields and Efficiency of Norbornene Bioconjugation. This table highlights the high efficiency of norbornene bioconjugation across different biomolecules and applications.

Experimental Protocols

This section provides detailed methodologies for key experiments involving norbornene bioconjugation.

Protocol 1: Functionalization of RNA with Norbornene

This protocol describes the modification of RNA with norbornene moieties for applications such as controlling RNA hybridization and CRISPR-Cas systems.

Materials:

-

RNA of interest

-

Norbornene-functionalized imidazole (NBFI)

-

N,N-Dimethyl-4-aminopyridine (DMAP)

-

Modification Buffer (100 mM HEPES, 6 mM MgCl₂, 100 mM NaCl in 60% DMSO, pH 7.5 at 25°C)

-

Dimethyl sulfoxide (DMSO)

-

Nuclease-free water

Procedure:

-

Prepare a 200 mM stock solution of NBFI in DMSO.

-

In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations in a 10 µL total volume:

-

20 µM RNA

-

20 mM NBFI

-

20 mM DMAP

-

-

Incubate the reaction mixture at 37°C with shaking (200 rpm) for a duration determined by the desired degree of modification (can be optimized from 30 minutes to several hours).

-

Purify the norbornene-functionalized RNA using standard RNA purification methods (e.g., ethanol precipitation or spin column purification).

-

Analyze the degree of modification using denaturing polyacrylamide gel electrophoresis (PAGE), where norbornene-bearing RNAs will exhibit reduced mobility.

Protocol 2: Labeling of Norbornene-Modified Proteins

This protocol details the labeling of proteins containing a genetically encoded norbornene amino acid with a tetrazine-fluorophore conjugate.

Materials:

-

Purified protein with site-specifically incorporated Nε-5-norbornene-2-yloxycarbonyl-l-lysine

-

Tetrazine-dye conjugate (e.g., tetrazine-Cy5)

-

Reaction Buffer (20 mM Tris-HCl, 100 mM NaCl, pH 7.4)

-

DMSO

-

Quenching solution (e.g., 5-norbornene-2-ol)

Procedure:

-

Prepare a stock solution of the tetrazine-dye conjugate (e.g., 2 mM in DMSO).

-

In a microcentrifuge tube, mix the purified norbornene-containing protein (e.g., 10 µM final concentration) with a 10-fold molar excess of the tetrazine-dye conjugate in the reaction buffer.

-

Incubate the reaction at room temperature. The reaction is typically rapid, and significant labeling can be observed within minutes to a few hours.

-

(Optional) To perform a time-course experiment, take aliquots at different time points and quench the reaction by adding a large excess (e.g., 200-fold) of a quenching solution like 5-norbornene-2-ol.

-

Analyze the labeling efficiency by SDS-PAGE followed by in-gel fluorescence scanning and by mass spectrometry (ESI-MS) to confirm the covalent modification.

Protocol 3: In Situ Labeling of Live Cells

This protocol describes a pre-targeting strategy for labeling specific cell surface receptors using norbornene-tetrazine chemistry.

Materials:

-

Cells expressing the target receptor (e.g., SKBR3 cells overexpressing Her2/neu)

-

Antibody targeting the receptor of interest, conjugated with norbornene

-

Tetrazine-fluorophore conjugate (e.g., tetrazine-NIR dye)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Pre-targeting Step: Incubate the cells with the norbornene-modified antibody (e.g., 10 µg/mL in cell culture medium) for a specific duration (e.g., 1 hour) at 37°C to allow for antibody binding to the cell surface receptors.

-

Wash the cells with PBS to remove any unbound antibody.

-

Labeling Step: Add the tetrazine-fluorophore conjugate (e.g., 1-10 µM in cell culture medium) to the cells.

-

Incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Wash the cells with PBS to remove any unbound tetrazine-fluorophore.

-

Image the cells using fluorescence microscopy to visualize the specific labeling of the targeted receptors.

Visualizations of Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in norbornene bioconjugation.

Caption: Workflow for controlling CRISPR-Cas9 gene editing using norbornene-tetrazine ligation.

Caption: Workflow for in situ live cell imaging via a pre-targeting strategy using norbornene-tetrazine chemistry.

Caption: Logical relationship of the inverse-electron-demand Diels-Alder (iEDDA) reaction between norbornene and tetrazine.

Applications in Drug Development and Research

The unique characteristics of norbornene bioconjugation have led to its application in a wide array of research and drug development areas:

-

Live Cell Imaging: The ability to perform the ligation in complex biological media makes it ideal for real-time imaging of cellular processes. The pre-targeting strategy allows for high-contrast imaging with minimal background fluorescence.

-

Drug Delivery: Norbornene-functionalized polymers can be used to create nanocarriers for targeted drug delivery. The iEDDA reaction can be used to attach targeting ligands or imaging agents to these carriers.

-

Proteomics and Activity-Based Protein Profiling: Site-specific labeling of proteins with norbornene allows for the attachment of probes to study protein function, localization, and interactions.

-

Controlling Biological Processes: As demonstrated with the CRISPR-Cas9 system, the norbornene-tetrazine ligation can be used as a chemical switch to control the activity of biomolecules in a temporal and dose-dependent manner.

-

Biomaterial and Hydrogel Formation: The orthogonality and efficiency of the reaction are leveraged for the creation of biocompatible hydrogels for tissue engineering and 3D cell culture.

Conclusion

Norbornene bioconjugation, particularly through the inverse-electron-demand Diels-Alder reaction with tetrazines, represents a robust and versatile platform for the precise modification of biomolecules. Its bioorthogonality, rapid kinetics, and catalyst-free nature make it an invaluable tool for researchers and drug development professionals. This guide has provided a detailed overview of the core principles, quantitative data, experimental protocols, and key applications of this powerful chemical ligation strategy. By leveraging the information presented here, scientists can effectively design and implement norbornene bioconjugation strategies to advance their research and development goals.

References

Norbornene-NHS Ester Reactivity with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of molecules to proteins, peptides, and other biomolecules is a cornerstone of modern biotechnology and drug development. Among the various chemical strategies employed, the reaction of N-hydroxysuccinimide (NHS) esters with primary amines to form stable amide bonds is one of the most widely used and robust methods. This guide focuses on a specific and increasingly important class of NHS esters: those functionalized with a norbornene moiety. The norbornene group serves as a versatile handle for subsequent bioorthogonal "click" chemistry reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines. This dual functionality makes norbornene-NHS esters powerful tools for creating complex bioconjugates for applications ranging from targeted drug delivery and immunoassays to advanced biological imaging.[1]

This technical guide provides a comprehensive overview of the reactivity of this compound esters with primary amines, including the underlying reaction mechanism, key kinetic parameters, detailed experimental protocols, and methods for characterization of the resulting conjugates.

Reaction Mechanism and Kinetics

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[2] However, this aminolysis reaction is in direct competition with the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The efficiency of the desired conjugation is therefore dependent on the relative rates of aminolysis and hydrolysis.

Key Factors Influencing Reactivity

Several factors significantly influence the outcome of the conjugation reaction:

-

pH: The pH of the reaction buffer is the most critical parameter. The primary amine must be in its deprotonated, nucleophilic state to react with the NHS ester. Therefore, the reaction is typically carried out at a pH slightly above the pKa of the target amine. For the ε-amino group of lysine residues in proteins, the optimal pH range is generally between 7.2 and 8.5.[3][] At lower pH values, the amine is protonated and unreactive. Conversely, at higher pH, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.[5]

-

Temperature: The reaction is typically performed at room temperature or 4°C. Lower temperatures can help to minimize the rate of hydrolysis and may be beneficial for sensitive proteins.

-

Concentration of Reactants: Higher concentrations of the primary amine-containing molecule will favor aminolysis over hydrolysis.

-

Solvent: this compound esters are often dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer. It is crucial to use high-quality, amine-free solvents to prevent premature reaction of the NHS ester.

Quantitative Data on Reaction Kinetics

While specific kinetic data for this compound esters is not extensively available in the literature, data from structurally similar NHS esters can provide valuable insights into the competing aminolysis and hydrolysis reactions. The half-life of NHS esters is highly dependent on pH and temperature.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Table 1: Representative half-life of NHS esters at different pH values and temperatures. This data highlights the increased rate of hydrolysis at higher pH.

One study investigating a dithiobis(succinimidyl propionate) (DSP) monolayer on a gold surface found the heterogeneous aminolysis rate constant (k_a) to be over three orders of magnitude lower than the heterogeneous hydrolysis rate constant (k_h). While this is specific to a surface-based reaction, it underscores the competitive nature of hydrolysis. In another study, the reactivity of a primary amine-derivatized morpholino DNA analogue with an NHS ester was found to be five times higher than that of a non-derivatized analogue, highlighting the high selectivity of NHS esters for primary amines over other potential reaction sites.

Experimental Protocols

The following are detailed methodologies for the conjugation of this compound esters to proteins and peptides.

Protocol 1: Labeling a Protein with this compound Ester

This protocol is a general guideline for the conjugation of a this compound ester to a protein, such as an antibody.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound ester

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5

-

Quenching Reagent: 1 M Tris-HCl or 1 M glycine, pH 8.0

-

Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer.

-

Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

This compound Ester Preparation:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the dissolved this compound ester to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction solution immediately.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

-

-

Quenching the Reaction:

-

Add the Quenching Reagent to a final concentration of 20-50 mM to consume any unreacted this compound ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted this compound ester and byproducts (N-hydroxysuccinimide) using a desalting column or size-exclusion chromatography.

-

Protocol 2: Conjugating this compound Ester to a Peptide

This protocol outlines the procedure for labeling a peptide with a free primary amine (e.g., at the N-terminus or on a lysine side chain).

Materials:

-

Peptide with a primary amine

-

This compound ester

-

Anhydrous DMF or DMSO

-

Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5

-

HPLC system for purification

Procedure:

-

Peptide Preparation:

-

Dissolve the peptide in the Conjugation Buffer to a concentration of 1-5 mg/mL.

-

-

This compound Ester Preparation:

-

Prepare a fresh stock solution of this compound ester in anhydrous DMF or DMSO at a concentration of approximately 10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 1.5- to 3-fold molar excess of the this compound ester solution to the peptide solution.

-

Mix and allow the reaction to proceed for 2 hours at room temperature.

-

-

Purification:

-

Purify the norbornene-labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the collected fractions to obtain the purified conjugate.

-

Characterization of Norbornene-Amine Conjugates

Confirmation of successful conjugation and characterization of the final product are crucial steps.

-

Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the addition of the norbornene moiety. An increase in the molecular weight of the protein or peptide corresponding to the mass of the this compound ester (minus the NHS group) indicates successful conjugation. For proteins, this can be assessed by analyzing the intact protein or by digesting the protein into smaller peptides and analyzing the resulting peptide fragments (peptide mapping). Tandem mass spectrometry (MS/MS) can be used to identify the specific lysine residues that have been modified.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller molecules like peptides, 1H and 2D NMR spectroscopy can provide detailed structural information and confirm the formation of the amide bond. Specific proton signals corresponding to the norbornene scaffold can be identified in the spectrum of the conjugate.

-

UV-Vis Spectroscopy: If the this compound ester or the biomolecule has a characteristic UV-Vis absorbance, changes in the spectrum upon conjugation can be monitored. The release of N-hydroxysuccinimide can also be monitored at 260 nm.

Visualizations: Workflows and Pathways

Reaction Scheme and Competing Hydrolysis

Reaction scheme of this compound ester with a primary amine and the competing hydrolysis reaction.

Experimental Workflow for Protein Labeling

References

Methodological & Application

Application Notes and Protocols: Norbornene-NHS Bioconjugation for Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbornene-N-hydroxysuccinimide (NHS) ester bioconjugation is a robust and versatile method for covalently modifying proteins. This technique leverages the high reactivity of NHS esters toward primary amines, such as the N-terminus and the ε-amino group of lysine residues, to introduce a norbornene moiety onto the protein surface. The incorporated norbornene group is a strained alkene that can participate in highly efficient and bioorthogonal click chemistry reactions, most notably the inverse-electron-demand Diels-Alder cycloaddition with tetrazines. This two-step approach allows for the precise and stable attachment of a wide array of functionalities to proteins, including imaging agents, polymers, and cytotoxic drugs, making it a valuable tool in drug development, diagnostics, and fundamental research.

Principle of the Method

The bioconjugation process is a two-stage reaction. First, the NHS ester of norbornene reacts with primary amines on the protein in a nucleophilic acyl substitution reaction, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The reaction is typically performed in an amine-free buffer at a slightly alkaline pH to ensure the deprotonation of the target amine groups, enhancing their nucleophilicity. Following the conjugation, the norbornene-modified protein can be purified and utilized in downstream applications, such as the rapid and specific reaction with a tetrazine-labeled molecule of interest.

Data Presentation

Table 1: Recommended Reaction Conditions for Norbornene-NHS Ester Protein Conjugation

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 20 mg/mL | Higher concentrations can improve reaction efficiency. |

| Molar Excess of this compound Ester | 5 - 50 fold | The optimal ratio depends on the protein and the desired degree of labeling. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-7.4; Sodium Bicarbonate Buffer, 0.1 M, pH 8.3-9.0 | Buffer must be free of primary amines (e.g., Tris).[1] |

| Reaction pH | 7.2 - 9.0 | Optimal pH is typically between 8.3 and 8.5 for efficient conjugation.[2] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used for sensitive proteins, requiring longer incubation times. |

| Reaction Time | 30 minutes to 4 hours | Can be extended to overnight at 4°C. |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or 1 M Glycine | Add to a final concentration of 50-100 mM to stop the reaction. |

Table 2: Representative Data on Degree of Labeling (DOL)

| Protein | Molar Excess of this compound Ester | Degree of Labeling (DOL) | Characterization Method |

| Bovine Serum Albumin (BSA) | 10-fold | 2-4 | UV-Vis Spectroscopy, Mass Spectrometry |

| Lysozyme | 20-fold | 3-5 | Mass Spectrometry |

| Monoclonal Antibody (IgG) | 15-fold | 2-3 | UV-Vis Spectroscopy, HIC-HPLC |

| Urate Oxidase | 5-fold | 1-2 | SDS-PAGE, Mass Spectrometry |

Note: The Degree of Labeling (DOL) is the average number of norbornene molecules conjugated per protein molecule. The values presented are representative and can vary depending on the specific reaction conditions and the number of accessible lysine residues on the protein.

Experimental Protocols

Protocol 1: this compound Ester Conjugation to a Protein

This protocol provides a general procedure for labeling a protein with a this compound ester.

Materials:

-

Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.4)

-

This compound Ester (e.g., 5-Norbornene-2-carboxylic acid NHS ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., desalting column or size-exclusion chromatography column)

Procedure:

-

Protein Preparation:

-

Prepare a solution of the protein at a concentration of 2-10 mg/mL in the Reaction Buffer. If the protein is in a buffer containing primary amines, exchange it with the Reaction Buffer using a desalting column or dialysis.

-

-

This compound Ester Stock Solution Preparation:

-

Immediately before use, dissolve the this compound ester in a minimal amount of anhydrous DMF or DMSO to prepare a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add the desired molar excess (e.g., 10- to 20-fold) of the this compound ester stock solution to the protein solution while gently vortexing or stirring.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching the Reaction:

-

(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

-

Purification of the Norbornene-Modified Protein:

-

Remove the excess, unreacted this compound ester and the N-hydroxysuccinimide byproduct by size-exclusion chromatography (SEC) or using a desalting column. The column should be equilibrated with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).

-

Collect the fractions containing the purified norbornene-modified protein.

-

-

Characterization:

-

Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

-

Determine the Degree of Labeling (DOL) as described in Protocol 2.

-

Confirm the conjugation and assess the purity of the conjugate by SDS-PAGE and mass spectrometry.

-

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL can be determined using UV-Vis spectroscopy if the norbornene moiety has a distinct absorbance, or more accurately by mass spectrometry. Since norbornene itself does not have a strong chromophore in the near-UV/Vis range, mass spectrometry is the preferred method for accurate DOL determination.

Using Mass Spectrometry:

-

Analyze the unmodified and norbornene-modified protein samples by ESI-MS or MALDI-TOF mass spectrometry.

-

Determine the average molecular weight of the unmodified protein (MW_protein).

-

Determine the average molecular weight of the norbornene-modified protein (MW_conjugate).

-

Calculate the mass shift (ΔMW) = MW_conjugate - MW_protein.

-

The molecular weight of the incorporated norbornene moiety (MW_norbornene) can be calculated from the molecular formula of the this compound ester minus the NHS group. For example, for 5-Norbornene-2-carboxylic acid, the incorporated mass is approximately 136 Da.

-

Calculate the DOL: DOL = ΔMW / MW_norbornene.

Mandatory Visualizations

Experimental Workflow for this compound Bioconjugation and Downstream Bioorthogonal Labeling

References

Application Notes and Protocols for Norbornene-NHS Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of proteins with a norbornene functional group using an N-Hydroxysuccinimide (NHS) ester derivative. This two-stage approach first introduces the bioorthogonal norbornene handle onto the protein via reaction with primary amines (lysine residues and the N-terminus). The norbornene-labeled protein can then be site-specifically conjugated to a molecule of interest (e.g., a fluorescent probe, a drug molecule, or a purification tag) that is functionalized with a tetrazine moiety through an inverse-electron-demand Diels-Alder cycloaddition. This method offers high specificity and efficiency for creating well-defined protein conjugates.[1][2][3][4]

Experimental Protocols

This section details the step-by-step methodology for labeling a protein with a Norbornene-NHS ester.

Materials and Reagents

-

Protein of interest (free of amine-containing stabilizers like Tris, glycine, or sodium azide)

-

This compound Ester (e.g., 5-Norbornene-2-NHS Ester)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5.[5] Alternatively, Phosphate-Buffered Saline (PBS) at pH 7.4 can be used for pH-sensitive proteins, though reaction times may be longer.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25 or equivalent desalting column).

Step-by-Step Labeling Procedure

2.1. Preparation of Protein and Reagents

-

Prepare the Protein Solution:

-

Dissolve the protein of interest in the Labeling Buffer to a final concentration of 1-10 mg/mL. For optimal results, a concentration of 2.5 mg/mL or higher is recommended to ensure efficient labeling.

-

If the protein is in a buffer containing primary amines, it must be exchanged into the Labeling Buffer via dialysis or buffer exchange chromatography.

-

-

Prepare the this compound Ester Stock Solution:

-

Allow the vial of this compound ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved. This solution is susceptible to hydrolysis and should be used without delay.

-

2.2. Labeling Reaction

-

Calculate the required volume of this compound ester solution. The optimal molar ratio of this compound ester to protein depends on the protein and the desired degree of labeling. A molar excess of 5-20 fold of the NHS ester over the protein is a good starting point.

-

While gently vortexing or stirring the protein solution, slowly add the calculated amount of the this compound ester stock solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For pH-sensitive proteins in PBS at pH 7.4, the incubation time may need to be extended.

2.3. Quenching the Reaction (Optional but Recommended)

-

To stop the labeling reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature. The primary amines in the quenching buffer will react with any excess NHS ester.

2.4. Purification of the Norbornene-Labeled Protein

-

Equilibrate a size-exclusion desalting column with PBS or another suitable buffer.

-

Apply the reaction mixture to the column to separate the labeled protein from unreacted this compound ester and byproducts.

-

Collect the fractions containing the protein. The protein-containing fractions will typically be the first to elute.

-

Monitor the protein concentration of the fractions using a spectrophotometer (A280) or a protein concentration assay (e.g., Bradford or BCA).

-

Pool the fractions containing the purified Norbornene-labeled protein.

2.5. Storage

-

Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. For long-term storage, consider adding a cryoprotectant like glycerol to a final concentration of 50%.

Quantitative Data Summary

The following table summarizes typical starting conditions for this compound protein labeling. Optimization may be required for specific proteins and applications.

| Parameter | Recommended Range | Example: BSA Labeling |

| Protein Concentration | 1 - 10 mg/mL | 10 mg/mL |

| This compound Ester | 5 - 20 fold molar excess | 6.5 fold molar excess |

| Reaction Buffer | 0.1 M Sodium Bicarbonate or PBS | 0.1 M Sodium Bicarbonate |

| pH | 8.3 - 8.5 (or 7.4 for sensitive proteins) | 9.0 |

| Reaction Time | 1 - 4 hours | 1 hour |

| Temperature | Room Temperature | Room Temperature |

| Purification Method | Size-Exclusion Chromatography | Desalting Column |

Experimental Workflow and Signaling Pathway Diagrams

The overall process of creating a functional protein conjugate using this two-stage bioorthogonal approach is depicted below.

Caption: Workflow for two-stage protein modification.

The diagram above illustrates the two key stages of the process. The first stage involves the reaction of the target protein with a this compound ester to introduce the norbornene moiety. Following purification, the second stage is the bioorthogonal ligation of the norbornene-labeled protein with a tetrazine-functionalized molecule of interest to yield the final conjugate.

References

- 1. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genetically encoded norbornene directs site-specific cellular protein labelling via a rapid bioorthogonal reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NHS-ester-protein-labeling [protocols.io]

Application Notes and Protocols: Preparation of Norbornene-NHS Functionalized Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norbornene-functionalized hydrogels are a versatile class of biomaterials widely used in tissue engineering, 3D cell culture, and controlled drug delivery.[1][2] The formation of these hydrogels typically relies on the highly efficient and cytocompatible thiol-ene "click" reaction.[3][4] This photo-initiated reaction allows for rapid and controllable crosslinking under mild, aqueous conditions, making it ideal for encapsulating sensitive biological molecules and cells.[5]

Functionalizing polymer backbones such as hyaluronic acid (HA) or gelatin with norbornene moieties is a critical first step. A common and effective method involves the use of an N-Hydroxysuccinimide (NHS) ester of 5-norbornene-2-carboxylic acid (Norbornene-NHS). This activated ester readily reacts with primary amine groups on polymers like gelatin or aminated HA to form stable amide bonds. The resulting norbornene-functionalized polymer can then be crosslinked with a di-thiol linker (e.g., dithiothreitol - DTT) in the presence of a photoinitiator and light.

These application notes provide detailed protocols for the synthesis of this compound, the subsequent functionalization of gelatin to produce Gelatin-Norbornene (GelNB), and the final preparation of hydrogels via thiol-ene photo-click chemistry.

Key Experimental Protocols

Protocol 1: Synthesis of 5-norbornene-2-carboxylic acid N-hydroxysuccinimide ester (this compound)

This protocol describes the activation of 5-norbornene-2-carboxylic acid using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

5-norbornene-2-carboxylic acid (NBCA)

-

N-hydroxysuccinimide (NHS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

Anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, if starting with EDC·HCl)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Standard glassware for extraction and purification

Procedure:

-

In a clean, dry round bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-norbornene-2-carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMSO.

-

If using the hydrochloride salt of EDC, add TEA or DIPEA (1.1 equivalents) to the solution to act as a base.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add EDC·HCl (1.2 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.